molecular formula C15H14N2O6S B6412296 2-(4-N,N-Dimethylsulfamoylphenyl)-4-nitrobenzoic acid CAS No. 1261914-47-9

2-(4-N,N-Dimethylsulfamoylphenyl)-4-nitrobenzoic acid

Cat. No.: B6412296
CAS No.: 1261914-47-9
M. Wt: 350.3 g/mol
InChI Key: QFHHEWUUJAWCGU-UHFFFAOYSA-N
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Description

2-(4-N,N-Dimethylsulfamoylphenyl)-4-nitrobenzoic acid is an organic compound with a complex structure that includes both sulfonamide and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-N,N-Dimethylsulfamoylphenyl)-4-nitrobenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Sulfonamide Formation:

    Coupling Reaction: The final step involves coupling the sulfonamide derivative with a benzoic acid derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-N,N-Dimethylsulfamoylphenyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group, to form sulfone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Various nucleophiles such as alkoxides, thiolates, and amines.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: Formation of 2-(4-N,N-Dimethylsulfamoylphenyl)-4-aminobenzoic acid.

    Substitution: Formation of various substituted sulfonamide derivatives.

    Oxidation: Formation of sulfone derivatives.

Scientific Research Applications

2-(4-N,N-Dimethylsulfamoylphenyl)-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-N,N-Dimethylsulfamoylphenyl)-4-nitrobenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt various biological pathways, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
  • 4-(Methanesulfonyl)phenylboronic acid
  • 4-(Methylthio)phenylboronic acid

Uniqueness

2-(4-N,N-Dimethylsulfamoylphenyl)-4-nitrobenzoic acid is unique due to the presence of both sulfonamide and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[4-(dimethylsulfamoyl)phenyl]-4-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6S/c1-16(2)24(22,23)12-6-3-10(4-7-12)14-9-11(17(20)21)5-8-13(14)15(18)19/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHHEWUUJAWCGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701150221
Record name [1,1′-Biphenyl]-2-carboxylic acid, 4′-[(dimethylamino)sulfonyl]-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701150221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261914-47-9
Record name [1,1′-Biphenyl]-2-carboxylic acid, 4′-[(dimethylamino)sulfonyl]-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261914-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-2-carboxylic acid, 4′-[(dimethylamino)sulfonyl]-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701150221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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